molecular formula C15H16N2O2S B381144 Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate CAS No. 326880-29-9

Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate

Cat. No.: B381144
CAS No.: 326880-29-9
M. Wt: 288.4g/mol
InChI Key: JPTGBIRAUQZWFM-UHFFFAOYSA-N
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Description

Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate is an organic compound with the molecular formula C15H16N2O2S It is a derivative of benzoic acid and contains a pyrimidine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.

Comparison with Similar Compounds

  • Methyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]benzoate
  • Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate

Comparison: Methyl 4-[(4,6-dimethylpyrimidin-2-ylthio)methyl]benzoate is unique due to the presence of the thioether linkage, which imparts distinct chemical properties compared to its analogs. This thioether group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-11(2)17-15(16-10)20-9-12-4-6-13(7-5-12)14(18)19-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTGBIRAUQZWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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